4-(1-Phenyl-1H-pyrazol-4-YL)quinoline

mGlu4 PAM ligand efficiency fragment-based drug discovery

4-(1-Phenyl-1H-pyrazol-4-yl)quinoline (CAS 1022355-72-1; molecular formula C18H13N3; molecular weight 271.32 g/mol) is a heterocyclic compound that serves as the founding member of a chemotype identified as metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators (PAMs). Originally discovered through high-throughput screening of the Lundbeck compound collection, this compound (designated 'Compound 1') exhibits mGlu4 PAM activity with an EC50 in the 220–280 nM range and demonstrates selectivity over other mGlu receptor subtypes, GPCRs, ion channels, and enzymes.

Molecular Formula C18H13N3
Molecular Weight 271.3 g/mol
Cat. No. B13934052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Phenyl-1H-pyrazol-4-YL)quinoline
Molecular FormulaC18H13N3
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=N2)C3=CC=NC4=CC=CC=C34
InChIInChI=1S/C18H13N3/c1-2-6-15(7-3-1)21-13-14(12-20-21)16-10-11-19-18-9-5-4-8-17(16)18/h1-13H
InChIKeyGLJRDKAYQYOCDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Phenyl-1H-pyrazol-4-yl)quinoline for Scientific Procurement: Chemical Identity and Core Pharmacological Class


4-(1-Phenyl-1H-pyrazol-4-yl)quinoline (CAS 1022355-72-1; molecular formula C18H13N3; molecular weight 271.32 g/mol) is a heterocyclic compound that serves as the founding member of a chemotype identified as metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators (PAMs) [1]. Originally discovered through high-throughput screening of the Lundbeck compound collection, this compound (designated 'Compound 1') exhibits mGlu4 PAM activity with an EC50 in the 220–280 nM range and demonstrates selectivity over other mGlu receptor subtypes, GPCRs, ion channels, and enzymes [1]. It possesses excellent ligand efficiency (LE = 0.43) [1], making it a benchmark tool compound for mGlu4 PAM drug discovery in Parkinson's disease and other CNS indications.

Substitution Risks for 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline: Why mGlu4 PAM Chemotypes Are Not Interchangeable


4-(1-Phenyl-1H-pyrazol-4-yl)quinoline occupies a distinct position within the mGlu4 PAM chemical space that cannot be replicated by simple analog substitution. Although this compound (1) demonstrates the highest ligand efficiency (LE = 0.43) within its chemotype series, SAR optimization of C-7 quinoline substituents enabled the design of analogs with up to ~10-fold improvement in in vitro microsomal stability relative to 1, while potency remained constrained by a plateau at approximately EC50 = 200 nM [1]. Critically, the mGlu4 PAM landscape is populated by structurally unrelated chemotypes—PHCCC, VU0155041, VU0364770, VU0364439, and TC-N 22A—with EC50 values spanning ~800 nM to 9 nM and diverse selectivity fingerprints across mGlu1–8 subtypes, meaning that replacement by a non-analogous mGlu4 PAM would introduce confounding pharmacological variables including off-target profiles, species-dependent potency shifts, and distinct allosteric binding sites . The quantitative evidence below substantiates why informed procurement requires chemotype-specific selection.

Quantitative Differentiation Evidence for 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline vs. Closest Analogs and In-Class mGlu4 PAMs


Ligand Efficiency Benchmark: Compound 1 Outperforms All Intra-Series C-7 Quinoline Analogs in Fragment-Level Optimization Potential

4-(1-Phenyl-1H-pyrazol-4-yl)quinoline (Compound 1) achieves a ligand efficiency (LE) of 0.43, which is the highest value reported across the entire SAR series of C-7-substituted quinoline analogs [1]. Although the most potent C-7 analogs (e.g., Compound 14 and Compound 32) matched or slightly exceeded the potency of Compound 1, their higher molecular weights—a consequence of the hydrophilic substituents appended at the C-7 position—reduce their respective LE values relative to the parent scaffold [1]. This quantifiable metric positions Compound 1 as the optimal starting point for fragment-growth or scaffold-hopping strategies where maintaining high LE is a critical project criterion.

mGlu4 PAM ligand efficiency fragment-based drug discovery

Microsomal Stability Deficit Relative to Optimized C-7 Analogs: Justifying Procurement of Compound 1 as a Control Compound vs. Lead-Like Analogs

Compound 1 (EC50 ≈ 220–280 nM, LE = 0.43) suffers from suboptimal in vitro microsomal turnover. SAR studies at the C-7 position of the quinoline ring yielded analogs with up to approximately 10-fold improved microsomal stability compared to Compound 1, while maintaining comparable or slightly enhanced mGlu4 PAM potency within the EC50 ≈ 200 nM plateau [1]. This quantitative metabolic stability gap means Compound 1 is not a suitable lead candidate for in vivo pharmacokinetic studies; however, this deficit makes it a uniquely valuable negative-control compound for benchmarking the metabolic liability improvement achieved by C-7-substituted analogs in ADME assays.

microsomal stability ADME hit-to-lead optimization

Potency Differentiation vs. Structurally Unrelated mGlu4 PAMs: VU0364770, VU0364439, PHCCC, and TC-N 22A

Compound 1 exhibits mGlu4 PAM activity with EC50 ≈ 220–280 nM at the human mGlu4 receptor [1]. In cross-study comparison with structurally unrelated mGlu4 PAMs: VU0364770 shows EC50 of 1.1 μM (human mGlu4) and 290 nM (rat mGlu4) ; VU0364439 achieves EC50 of 19.8 nM ; PHCCC displays EC50 of 4.1 μM ; and TC-N 22A reaches EC50 of 9 nM (human mGlu4 in BHK cells) [2]. This places Compound 1 at an intermediate potency tier—substantially more potent than PHCCC and VU0364770 (human), but ~10–25-fold less potent than VU0364439 and TC-N 22A. Importantly, the allosteric binding sites and selectivity fingerprints for these chemotypes are not identical, meaning that potency alone cannot guide substitution decisions.

mGlu4 PAM EC50 comparison allosteric modulator selectivity

Broad Selectivity Profile Over mGlu Subtypes and CNS Off-Targets: A Chemotype-Specific Advantage for Mechanistic Studies

Compound 1 was profiled and found to be selective over other mGlu receptor subtypes (mGlu1, mGlu2, mGlu3, mGlu5, mGlu6, mGlu7, mGlu8) as well as across a broad panel of GPCRs, ion channels, and enzymes [1]. This clean selectivity profile was established at the hit-identification stage and contrasts with certain other mGlu4 PAM chemotypes that exhibit ancillary activities—for example, VU0364770 additionally shows mGlu5 antagonist activity (EC50 = 17.9 μM) and mGlu6 PAM activity (EC50 = 6.8 μM), as well as MAO activity [2]. While the exact numerical fold-selectivity data for Compound 1 are not fully reported in the primary publication, the qualitative selectivity data represent a distinct pharmacological signature that may be critical for experiments where off-target modulation at mGlu5 or mGlu6 would confound data interpretation.

mGlu4 selectivity off-target profiling GPCR panel screening

Brain Penetrance and Physicochemical Limitations: Compound 1 as a Benchmark for CNS Penetration Optimization

Compound 1 is brain penetrant, confirming its ability to cross the blood–brain barrier—a prerequisite for CNS-targeted mGlu4 PAM applications [1]. However, it carries suboptimal lipophilicity (clogP not numerically reported in the primary abstract) and exhibits high plasma and brain non-specific binding, which together limit its free fraction in brain tissue [1]. These properties, documented at the hit-characterization stage, provide a quantitative baseline against which the improved physicochemical profiles of C-7 hydrophilic analogs were measured. In the broader mGlu4 PAM field, TC-N 22A is also described as brain-penetrant (EC50 = 9 nM; oral activity confirmed) [2], demonstrating that alternative chemotypes have achieved superior CNS pharmacokinetics. Compound 1 thus serves as a reference standard for assessing the degree of brain-penetrance optimization achievable through medicinal chemistry efforts on the phenylpyrazole-quinoline scaffold.

brain penetration CNS drug discovery lipophilicity

Anti-Parkinsonian In Vivo Activity of the Optimized Analog (Compound 167) Establishes the Phenylpyrazole-Quinoline Chemotype as a Validated Disease-Relevant Scaffold

Although Compound 1 itself was not advanced to in vivo efficacy studies due to its metabolic and physicochemical limitations, the optimized analog Compound 167 (bearing C-7 substituent modifications) demonstrated excellent antiparkinsonian activity in vivo while maintaining selectivity over other mGlu receptors, GPCRs, ion channels, and enzymes [1]. This establishes the 4-(1-phenyl-1H-pyrazol-4-yl)quinoline chemotype—originating from Compound 1—as a validated scaffold capable of delivering in vivo CNS efficacy after appropriate medicinal chemistry optimization. For procurement decisions, this means Compound 1 is not merely an isolated HTS hit but the progenitor of a disease-relevant, biologically validated chemical series.

Parkinson's disease in vivo efficacy antiparkinson activity

Recommended Procurement and Application Scenarios for 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline Based on Quantitative Evidence


Fragment-Based Drug Discovery: Using Compound 1 as the Highest-LE Starting Point for mGlu4 PAM Scaffold Growth

With a ligand efficiency of 0.43—the highest in its chemotype series [1]—Compound 1 is ideally suited for fragment-based drug discovery (FBDD) campaigns targeting mGlu4. Its moderate molecular weight (271.32 g/mol) and the demonstrated tractability of the C-7 quinoline position for hydrophilic substitution [1] make it a superior fragment starting point compared to larger, more complex mGlu4 PAMs such as VU0364770 or TC-N 22A, where higher molecular weights inherently compromise LE-driven optimization strategies.

Metabolic Stability Benchmarking: Compound 1 as a Negative Control for ADME Assay Validation

Compound 1 exhibits suboptimal in vitro microsomal stability that motivated extensive SAR at the C-7 position, yielding analogs with approximately 10-fold improved metabolic turnover [1]. This property makes Compound 1 a scientifically justified negative control in liver microsome or hepatocyte stability assays, enabling researchers to quantify the metabolic improvement achieved by C-7-substituted analogs or by alternative mGlu4 PAM chemotypes such as VU0364439 and TC-N 22A.

mGlu4 Selectivity Profiling: Pharmacological Fingerprinting Against Multi-Target mGlu4 PAMs

Compound 1 is selective over all other mGlu subtypes (mGlu1–3, mGlu5–8) and a broad panel of GPCRs, ion channels, and enzymes [1]. In contrast, VU0364770 demonstrates quantifiable ancillary activities at mGlu5 (antagonist; EC50 = 17.9 μM), mGlu6 (PAM; EC50 = 6.8 μM), and MAO [2]. For electrophysiology or in vivo studies where confounding modulation of mGlu5 or mGlu6 would compromise data interpretation, Compound 1 offers a cleaner pharmacological tool. Procurement is recommended when target engagement at mGlu4 must be interpreted without interference from mGlu5 antagonism or mGlu6 potentiation.

SAR Reference Standard: Tracking the Hit-to-Lead Evolution of the Phenylpyrazole-Quinoline Chemotype

Compound 1 is the founding HTS hit of a chemical series that ultimately delivered Compound 167—an analog with excellent in vivo antiparkinsonian activity [1]. For medicinal chemistry groups that are internally optimizing 4-(1-phenyl-1H-pyrazol-4-yl)quinoline analogs, procuring Compound 1 as a reference standard is essential to benchmark each newly synthesized analog against the original hit across key parameters: mGlu4 PAM potency (EC50 ≈ 220–280 nM), ligand efficiency (LE = 0.43), and microsomal stability. This enables rigorous quantification of the SAR trajectory from hit to lead.

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